2-(Trifluoromethyl)benzylsulfonamide

Overview

Description

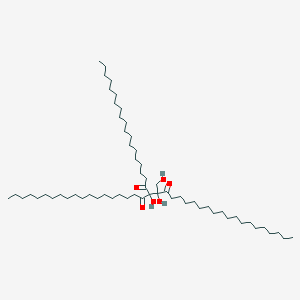

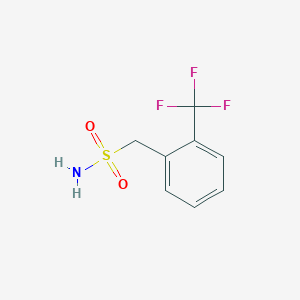

2-(Trifluoromethyl)benzylsulfonamide is an organic compound with the chemical formula C8H8F3NO2S. It is known for its stability and electrophilic properties, making it a valuable reagent in various chemical reactions. This compound is typically a colorless to pale yellow crystalline solid or powder and is soluble in common organic solvents such as ether, methanol, ethanol, and chloroform .

Mechanism of Action

Mode of Action

It is known that the compound has good stability and electrophilicity . It can act as a strong acidic reagent, reacting with bases to form corresponding salts .

Biochemical Pathways

It is known that the compound is often used in organic synthesis as a strong acidic reagent for acid-catalyzed reactions, acylation reactions, and the formation of esters or ethers . It can also be used to synthesize benzylsulfonamide antibiotics . More research is needed to summarize the affected pathways and their downstream effects .

Pharmacokinetics

The compound is soluble in common organic solvents such as ether, methanol, ethanol, and chloroform . Its predicted density is 1.458±0.06 g/cm3, and its boiling point is predicted to be 326.0±52.0 °C .

Result of Action

As a strong acidic reagent, it is likely to cause significant changes in the pH of its environment, which could have various effects at the molecular and cellular level .

Action Environment

It is known that the compound has good stability . It should be stored in a cool, ventilated, and dry place, away from fire sources and oxidants .

Biochemical Analysis

Biochemical Properties

2-(Trifluoromethyl)benzylsulfonamide plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates that may further react with other biomolecules, including proteins and nucleic acids .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can modulate gene expression by affecting transcription factors such as nuclear factor-kappa B (NF-κB). Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms involves the inhibition of enzyme activity. For instance, it can inhibit the activity of cytochrome P450 enzymes by binding to their active sites, preventing the metabolism of substrates. This inhibition can lead to the accumulation of unmetabolized compounds, which may have downstream effects on cellular function. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or exposure to strong acids or bases. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on physiological processes. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and may be associated with the accumulation of reactive intermediates formed during the metabolism of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in biochemical reactions, potentially leading to the formation of reactive species. The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, resulting in changes in the levels of specific metabolites .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, it can bind to specific proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary depending on factors such as blood flow and tissue permeability .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The localization of the compound can be influenced by targeting signals or post-translational modifications that direct it to specific organelles. The subcellular localization of this compound can affect its activity and function, as it may interact with different biomolecules in distinct cellular environments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)benzylsulfonamide typically involves the reaction of 2-chloroethylbenzylsulfonamide with sodium trifluoromethanesulfonate in the presence of mercuric cyanide. This reaction yields the desired product under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)benzylsulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form corresponding amines.

Substitution: It participates in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzylsulfonamides.

Scientific Research Applications

2-(Trifluoromethyl)benzylsulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a strong acidic reagent in organic synthesis, particularly in acid-catalyzed reactions and acylation reactions.

Biology: It serves as a protecting group for carboxyl functional groups during synthesis.

Medicine: It is utilized in the synthesis of benzylsulfonamide-based antibiotics.

Industry: It is employed in the production of polymers and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

- 2-(Trifluoromethyl)benzenesulfonamide

- 2-(Trifluoromethyl)benzenemethane sulfonamide

- Benzenemethanesulfonamide, 2-(trifluoromethyl)-

Uniqueness

2-(Trifluoromethyl)benzylsulfonamide is unique due to its trifluoromethyl group, which significantly enhances its electrophilic properties compared to other similar compounds. This makes it more reactive and versatile in various chemical reactions .

Properties

IUPAC Name |

[2-(trifluoromethyl)phenyl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO2S/c9-8(10,11)7-4-2-1-3-6(7)5-15(12,13)14/h1-4H,5H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWBSTPROVYJMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CS(=O)(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20558376 | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112941-35-2 | |

| Record name | 2-(Trifluoromethyl)benzenemethanesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112941-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(Trifluoromethyl)phenyl]methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20558376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.